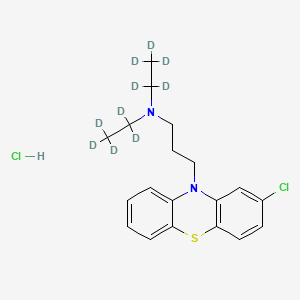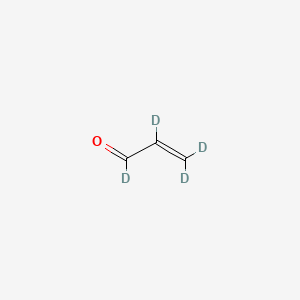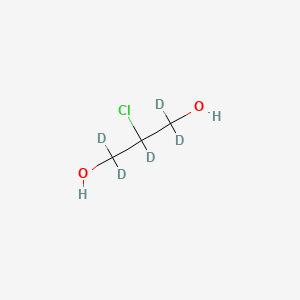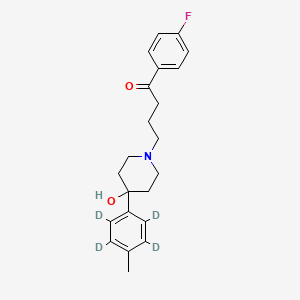
Mosapride-d5
Vue d'ensemble
Description
Mosapride-d5 is a labeled selective SR-4 (5-HT4 receptor) agonist . It is also known by alternate names such as Mosapid-d5, Mosid-MT-d5, and Moza-d5 . The molecular weight of Mosapride-d5 is 426.92 and its molecular formula is C21H20D5ClFN3O3 .
Molecular Structure Analysis
The molecular structure of Mosapride-d5 is represented by the formula C21H20D5ClFN3O3 . This indicates that it contains 21 carbon atoms, 20 hydrogen atoms, 5 deuterium atoms, 1 chlorine atom, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Enhancement of Gastrointestinal Motility : Mosapride citrate is effective in enhancing gastrointestinal motility by stimulating 5-HT4 receptors. It has been found to enhance gastric emptying and alleviate symptoms in patients with functional dyspepsia without causing extrapyramidal syndrome or adverse cardiovascular effects (Yoshida, 1999).
Treatment of Constipation in Parkinsonian Patients : It has shown efficacy in ameliorating constipation in Parkinsonian patients by augmenting lower gastrointestinal tract motility, as evidenced in colonic transit time and videomanometry studies, without serious adverse effects (Liu et al., 2005).
Effect on Acid Reflux in Gastro-Oesophageal Reflux Disease : Mosapride has been studied for its effects on oesophageal acid exposure in gastro‐oesophageal reflux disease (GERD), highlighting its potential in treating acid reflux variables (Ruth et al., 1998).
Improvement in Insulin Sensitivity and Glycaemic Control in Diabetes : Mosapride has demonstrated a potential role in improving insulin sensitivity and glycemic control in patients with Type II diabetes mellitus (Ueno et al., 2002).
Effects on Colonic Motor Function : It has been observed to have a prokinetic effect on the colon, enhancing contractions and accelerating transit, particularly in the proximal colon (Kim et al., 2007).
Treatment of Gastrointestinal Disorders : Mosapride is used in the treatment of irritable bowel syndrome (IBS), functional dyspepsia (FD), and gastroesophageal reflux (GERD), demonstrating safer cardiac profiles compared to other 5-HT4 agonists (Chander & Sheth, 2010).
Promotion of Insulin Secretion and Glycemic Control Regulation : Mosapride has been found to stimulate insulin secretion directly and reduce blood glucose, indicating its potential as a drug target in diabetes treatment (Chen et al., 2016).
Effect on Gastric Accommodation : Studies suggest that Mosapride enhances gastric accommodation in normal individuals, which could be beneficial in treating functional dyspepsia (Amano et al., 2015).
Mécanisme D'action
Safety and Hazards
According to the safety data sheet, Mosapride-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELFRMCRYSPKZ-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858150 | |
| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mosapride-d5 | |
CAS RN |
1246820-66-5 | |
| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)